Product packaging for 2-Iodophenol(Cat. No.:CAS No. 533-58-4)

2-Iodophenol

Cat. No.: B132878
CAS No.: 533-58-4
M. Wt: 220.01 g/mol
InChI Key: KQDJTBPASNJQFQ-UHFFFAOYSA-N
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Description

2-Iodophenol (CAS 533-58-4) is a high-purity, aromatic organic compound widely utilized as a versatile building block in organic synthesis and medicinal chemistry research. This pale yellow to white solid, characterized by a melting point near room temperature (40-44°C), is particularly valued for its iodine substituent positioned ortho to the phenolic hydroxyl group . Its primary research value lies in serving as a key precursor in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In one specific application, this compound couples with phenylacetylene in the presence of a Palladium complex and Copper(I) iodide to form 2-phenylbenzofuran in good yield . This reactivity is generally exploited for the synthesis of various important heterocyclic structures, including aryl 2-benzofuranyl and aryl 2-indolyl carbinols of high enantiomeric purity, as well as 3,3-disubstituted-2,3-dihydrobenzofurans . Researchers should note that this compound is sensitive to light and air, and should be stored under inert gas at refrigerated temperatures (0-10°C) . It is soluble in water, ethanol, and ether . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IO B132878 2-Iodophenol CAS No. 533-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

KQDJTBPASNJQFQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)I
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Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID5052175
Record name 2-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS]
Record name o-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name o-Iodophenol
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CAS No.

533-58-4, 30587-23-6
Record name 2-Iodophenol
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Significance of 2 Iodophenol As a Halogenated Phenol Derivative in Synthetic and Mechanistic Studies

2-Iodophenol, also known as ortho-iodophenol, is an aromatic organic compound with the formula IC₆H₄OH. wikipedia.org It is a halogenated phenol (B47542) derivative that serves as a crucial building block in organic synthesis. Its significance stems from the presence of both a hydroxyl group and an iodine atom on the benzene (B151609) ring, which imparts distinct chemical reactivity. cymitquimica.comsolubilityofthings.com The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions. rsc.orgfiveable.me This characteristic is fundamental to its role in numerous synthetic transformations.

In synthetic chemistry, this compound is a versatile precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comlookchem.com It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Miyaura borylation reactions, to form carbon-carbon and carbon-heteroatom bonds. lookchem.comresearchgate.net These reactions are instrumental in constructing intricate molecular architectures, including heterocyclic compounds like benzofurans and benzo-fused multicyclic compounds. lookchem.comproquest.com The hydroxyl group in this compound can influence the reaction's regioselectivity and can participate in cyclization reactions. wikipedia.orgacs.org

From a mechanistic standpoint, this compound is a valuable substrate for studying reaction mechanisms. The photolysis of this compound, for instance, has been investigated to understand dehalogenation pathways. rsc.org Irradiation of neutral this compound primarily leads to the homolytic cleavage of the carbon-iodine bond. rsc.org In contrast, the anionic form undergoes heterolytic dehalogenation. rsc.org These studies provide insights into the behavior of aryl iodides in photochemical reactions. Furthermore, this compound and its derivatives are used to generate and trap reactive intermediates like benzynes, contributing to a deeper understanding of reaction pathways. lookchem.comchemrxiv.org

Key Properties of this compound

PropertyValue
CAS Number 533-58-4
Molecular Formula C₆H₅IO
Molar Mass 220.01 g/mol
Appearance White to pale yellow solid
Melting Point 43 °C
Boiling Point 186-187 °C (at 160 mmHg)
pKa 8.51

Data sourced from multiple references. wikipedia.orglookchem.comchemicalbook.com

Historical Context and Evolution of Research on Aryl Iodides in Chemical Synthesis

The study of aryl iodides has a rich history that dates back to the early 19th century with the discovery of iodine by Bernard Courtois in 1813. wiley-vch.de The first synthesis of an organic polyvalent iodine compound, (dichloroiodo)benzene, was reported by Conrad Willgerodt in 1886. wiley-vch.de This was followed by the preparation of other important organoiodine compounds, including (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. wiley-vch.de

Initially, research on aryl iodides focused on their preparation and basic reactivity. A significant advancement in their application came with the development of transition metal-catalyzed cross-coupling reactions. The ability of aryl iodides to readily undergo oxidative addition to transition metals like palladium has made them indispensable reagents in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. fiveable.me These reactions have revolutionized the synthesis of biaryls, substituted alkenes, and alkynes, respectively.

The evolution of research on aryl iodides has been marked by a continuous expansion of their synthetic utility. Early methods for their synthesis, such as the Sandmeyer reaction, involved the diazotization of aromatic amines followed by treatment with iodide. acs.org More recent and efficient methods have been developed, including direct iodination of aromatic compounds and halogen exchange reactions. acs.org

In recent years, there has been a growing interest in the use of aryl iodides in hypervalent iodine chemistry, where the iodine atom exists in a higher oxidation state (+3 or +5). wiley-vch.de Hypervalent iodine reagents are valued for their low toxicity and environmentally friendly nature, serving as powerful oxidants and electrophiles in a wide range of organic transformations. wiley-vch.deacs.org The development of chiral aryl iodide catalysts has also enabled enantioselective reactions, a significant milestone in asymmetric synthesis. wiley-vch.de

Scope and Research Directions in 2 Iodophenol Chemistry

Direct Iodination Approaches

Direct iodination of phenol (B47542) is a common method for preparing this compound. However, this reaction often yields a mixture of ortho- and para-iodinated products due to the directing nature of the hydroxyl group. wikipedia.org Controlling the regioselectivity to favor the ortho-isomer is a key challenge addressed by various methodologies.

Electrophilic Iodination of Phenol Utilizing Iodine and Oxidizing Agents

Electrophilic iodination of phenol is typically carried out using molecular iodine in the presence of an oxidizing agent. The direct reaction of phenol with iodine alone is often inefficient due to the low electrophilicity of iodine. scielo.br Oxidizing agents are employed to generate a more potent electrophilic iodine species, often denoted as "I+". scielo.bracsgcipr.org

Common oxidizing agents used in this context include hydrogen peroxide, iodosylbenzene, and sodium hypochlorite (B82951). nih.govresearchgate.netmdma.ch For instance, the reaction of phenol with iodine and hydrogen peroxide in water can produce this compound, although it may be accompanied by the formation of di-iodinated byproducts. researchgate.netchemicalbook.com A study reported that reacting phenol with 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide in water at room temperature for 24 hours yielded this compound (49%) and 2,6-diiodophenol (B1640560) (21%). chemicalbook.com

Another approach involves the use of iodosylbenzene as an oxidant with ammonium (B1175870) iodide as the iodine source. This method can achieve controlled monoiodination, and quantum chemistry calculations suggest that PhI(OH)·NH₃ is the likely iodinating species. nih.gov The use of trichloroisocyanuric acid in the presence of wet silica (B1680970) gel can also facilitate the in-situ generation of an electrophilic iodine species from molecular iodine for the iodination of phenols. scielo.br

The choice of oxidizing agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction. The following table summarizes various oxidizing systems used for the iodination of phenol.

Oxidizing Agent/SystemIodine SourceSolventKey Features
Hydrogen PeroxideIodineWaterSimple and uses a green solvent, but may lead to di-iodination. researchgate.net
IodosylbenzeneAmmonium IodideBuffered mediumNontoxic oxidant, allows for controlled monoiodination. nih.gov
Trichloroisocyanuric acid/Wet SiO₂IodineDichloromethane (B109758)Heterogeneous conditions, mild, and high conversion. scielo.br
Sodium HypochloriteSodium IodideAqueous AlcoholRapid iodination at low temperatures. mdma.ch
I₂/NaNO₂IodineWater-MethanolPredominantly forms the ortho-isomer. thieme-connect.com

Mechanistic Aspects of Regioselective Iodination in Aqueous Media

The regioselectivity of phenol iodination, particularly the ortho- versus para-substitution, is a critical aspect. In aqueous media, the pH and the nature of the iodinating species play a significant role. The hydroxyl group of phenol is an ortho-para director in electrophilic aromatic substitution. thieme-connect.com

In aqueous solutions, the formation of the iodonium (B1229267) ion (I⁺) or a related electrophilic species is facilitated by an oxidizing agent. This electrophile then attacks the electron-rich aromatic ring of the phenoxide ion, which is more reactive than phenol itself. The regioselectivity can be influenced by factors such as steric hindrance and the formation of complexes. For example, the use of β-cyclodextrin in aqueous solution has been shown to decrease the ortho-to-para ratio for the iodination of phenol, suggesting that the substrate's orientation within the cyclodextrin (B1172386) cavity influences the position of attack. nih.gov

In a study using iodine and sodium nitrite (B80452) in a water-methanol mixture, the iodination of phenol predominantly occurred at the ortho position. thieme-connect.com This suggests that the specific reagent system can favor the formation of this compound. The mechanism likely involves the in-situ generation of an electrophilic iodine species that preferentially reacts at the less sterically hindered ortho position or is directed there by some form of intermediate complex.

Organometallic Precursor Routes

An alternative to direct iodination involves the use of organometallic compounds as precursors to introduce the iodine atom at a specific position on the phenol ring. These methods offer high regioselectivity.

Conversion of 2-Chloromercuriphenol to this compound

A classic and highly regioselective method for the synthesis of this compound involves the use of 2-chloromercuriphenol. wikipedia.org This organomercury compound is treated with molecular iodine, resulting in the replacement of the chloromercuri group with an iodine atom to yield this compound. wikipedia.orgorgsyn.org

The reaction is typically carried out by stirring a suspension of 2-chloromercuriphenol with iodine in a solvent like chloroform (B151607). orgsyn.org The process is effective, with reported yields of around 63%. orgsyn.org This method, while providing excellent regioselectivity for the ortho-isomer, involves the use of toxic mercury compounds, which is a significant drawback from an environmental and safety perspective. researchgate.net

Synthesis from 2-Iodophenylboronic Acid

A more modern and less toxic organometallic route utilizes 2-iodophenylboronic acid as the starting material. This compound can be converted to this compound through an oxidation reaction. A procedure using [bis(acetoxy)iodo]benzene (DAIB) as the oxidant in the presence of triethylamine (B128534) and a small amount of water in acetonitrile (B52724) has been reported. chemicalbook.com This reaction is fast, occurring within 10 minutes at room temperature, and provides a high yield (93%) of this compound after purification. chemicalbook.com This method is part of a broader strategy for the synthesis of aromatic alcohols from organoboronic acids. chemicalbook.com

Derivatization of this compound

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. wikipedia.org The iodine substituent can be replaced through various coupling reactions, and the hydroxyl group can also be functionalized.

For example, this compound can undergo O-arylation with diaryliodonium salts to form ortho-disubstituted diaryl ethers. These ethers can then be cyclized to produce compounds like N-acetylphenoxazine. diva-portal.orgbeilstein-journals.org Additionally, 2-iodophenols are used in palladium-catalyzed intermolecular coupling reactions with acrylic esters to synthesize 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net The Heck-oxyarylation of 2H-chromenes with this compound, catalyzed by a palladium complex, is a method for synthesizing pterocarpans, a class of natural products. researchgate.net

Preparation of 2-Iodylphenol Ethers via Dimethyldioxirane (B1199080) Oxidation

A significant advancement in the synthesis of hypervalent iodine(V) reagents has been the development of a method to prepare stable, microcrystalline 2-iodylphenol ethers. organic-chemistry.orgorganic-chemistry.org This process involves the oxidation of the corresponding this compound ethers using dimethyldioxirane (DMD). organic-chemistry.orgacs.org The resulting 2-iodylphenol ethers are valuable as they are soluble and nonexplosive, making them safer and more practical for use in organic synthesis. acs.org

The synthesis commences with the preparation of this compound ethers. acs.org For instance, this compound can be reacted with various alkyl bromides to yield the desired ether starting materials. acs.org These this compound ethers are then subjected to oxidation by a freshly prepared solution of dimethyldioxirane in acetone. acs.org The reaction is typically carried out in a solvent like dichloromethane at a low temperature (0 °C). acs.org This method has proven effective, affording the desired 2-iodylphenol ethers in good yields. acs.org It is noteworthy that other common oxidizing agents, such as sodium hypochlorite or Oxone, were found to be unsuccessful for this particular transformation. acs.org

The 2-iodylphenol ethers produced through this method have been characterized as chemically stable, microcrystalline products. organic-chemistry.orgnih.gov X-ray diffraction analysis of compounds like 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene has revealed interesting structural features, such as pseudopolymeric arrangements in the solid state due to intermolecular interactions between the iodyl (IO₂) groups. organic-chemistry.orgacs.orgnih.gov These reagents have demonstrated their utility by selectively oxidizing sulfides to sulfoxides and alcohols to their corresponding aldehydes or ketones. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 1: Synthesis of 2-Iodylphenol Ethers via Dimethyldioxirane Oxidation This table is interactive and allows for sorting and searching.

Starting Material (this compound Ether) Oxidizing Agent Product (2-Iodylphenol Ether) Yield (%) Reference
2-Iodoanisole Dimethyldioxirane 1-Iodyl-2-methoxybenzene 85 acs.org
1-Ethoxy-2-iodobenzene Dimethyldioxirane 1-Iodyl-2-ethoxybenzene 82 acs.org
1-Isopropoxy-2-iodobenzene Dimethyldioxirane 1-Iodyl-2-isopropoxybenzene 78 acs.org
1-Butoxy-2-iodobenzene Dimethyldioxirane 1-Iodyl-2-butoxybenzene 88 acs.org

Synthesis of 2,6-Diiodophenols and Other Multi-Iodinated Phenols

The synthesis of multi-iodinated phenols, particularly 2,6-diiodophenols, is of significant interest as these compounds serve as valuable intermediates in various chemical syntheses, including the formation of benzynes and the preparation of x-ray contrast media. scielo.brgoogle.com

One effective method for the selective synthesis of 2,6-diiodophenols involves the reaction of a phenol with molecular iodine (I₂) and aqueous hydrogen peroxide (H₂O₂) in water. scielo.br This approach is considered environmentally friendly due to the use of a safe oxidizer and an innocuous solvent. scielo.br The reaction conditions can be optimized to favor the formation of 2,6-diiodophenol over other iodinated products. scielo.br For example, reacting phenol with 1.5 equivalents of iodine and 3 equivalents of hydrogen peroxide at room temperature for 24 hours can produce 2,6-diiodophenol in good yield. scielo.brresearchgate.net The presence of the hydrogen peroxide as an oxidizer is crucial for the success of this reaction. scielo.br

This methodology has been successfully applied to a range of substituted phenols. For instance, phenols with electron-withdrawing groups can be effectively iodinated. researchgate.net The reaction of 2-bromophenol (B46759) under these conditions yields 2-bromo-4,6-diiodophenol, while 2,6-dichlorophenol (B41786) is converted to 2,6-dichloro-4-iodophenol. researchgate.net

Another approach for the preparation of multi-iodinated phenols, specifically 2,4,6-triiodophenols, involves the reaction of a phenol with potassium iodide and hydrogen peroxide in an acetic acid medium. google.com Furthermore, the direct iodination of 3,5-disubstituted phenols to their corresponding 2,4,6-triiodophenol (B146134) derivatives can be achieved using molecular iodine in the presence of iodic acid (HIO₃). google.com

The synthesis of 4-phenyl-2,6-diiodophenol, a more complex diiodinated phenol, involves the iodination of a suitable phenol precursor followed by the introduction of the phenyl group. ontosight.ai

Table 2: Synthesis of Multi-Iodinated Phenols This table is interactive and allows for sorting and searching.

Starting Phenol Reagents Product Yield (%) Reference
Phenol I₂, H₂O₂ 2,6-Diiodophenol 83 scielo.brresearchgate.net
Phenol I₂, H₂O₂ This compound 12 scielo.brresearchgate.net
4-Chlorophenol I₂, H₂O₂ 4-Chloro-2,6-diiodophenol 93 researchgate.net
2-Bromophenol I₂, H₂O₂ 2-Bromo-4,6-diiodophenol 90 researchgate.net
2,6-Dichlorophenol I₂, H₂O₂ 2,6-Dichloro-4-iodophenol 95 researchgate.net
Phenol KI, H₂O₂, Acetic Acid 2,4,6-Triiodophenol Not Specified google.com
3,5-Disubstituted Phenol I₂, HIO₃ 3,5-Disubstituted-2,4,6-triiodophenol Not Specified google.com

Carbon-Carbon Coupling Reactions

Palladium-Catalyzed Carbonylative Cyclization with Alkynes

The reaction of this compound with alkynes in the presence of a palladium catalyst and a carbon monoxide source represents a powerful method for the synthesis of coumarin (B35378) derivatives. cdnsciencepub.comcapes.gov.br This transformation involves the formation of new carbon-carbon and carbon-oxygen bonds in a single operation.

The use of microwave irradiation has been shown to significantly accelerate the rate of palladium-catalyzed carbonylative cyclization of this compound with alkynes. cdnsciencepub.comresearchgate.net Conventional heating methods often require long reaction times, but microwave-assisted reactions can be completed in as little as 30 minutes. cdnsciencepub.comthieme-connect.com This rapid heating, conducted at temperatures around 160°C, leads to the efficient formation of chromen-2-one derivatives in good yields. cdnsciencepub.comthieme-connect.com The accelerated reaction times are a key advantage, making the process more efficient. cdnsciencepub.com

The choice of solvent and base is also critical for the success of the reaction. cdnsciencepub.com Dioxane has been identified as a superior solvent compared to toluene, THF, and DMSO. cdnsciencepub.com A combination of N,N-diisopropylethylamine (DIEA) and 4-(dimethylamino)pyridine (DMAP) as a co-base system provides the best results. cdnsciencepub.com

Table 1: Effect of Reaction Conditions on Carbonylative Cyclization

EntrySolventBaseTemperature (°C)Time (min)Yield (%)Reference
11,4-DioxaneDIEA/DMAP1603060 cdnsciencepub.com
2TolueneDIEA/DMAP16030Lower cdnsciencepub.com
3THFDIEA/DMAP16030Lower cdnsciencepub.com
4DMSODIEA/DMAP16030Lower cdnsciencepub.com
51,4-DioxaneDiethyl amine16030Inferior cdnsciencepub.com
61,4-DioxanePyridine16030Inferior cdnsciencepub.com
71,4-DioxaneDIEA/DMAP1803060 cdnsciencepub.com
81,4-DioxaneDIEA/DMAP2003055 cdnsciencepub.com

Molybdenum hexacarbonyl (Mo(CO)₆) serves as a convenient and solid source of carbon monoxide (CO) for these reactions, avoiding the need to handle gaseous CO. cdnsciencepub.comcenmed.comsigmaaldrich.com Mo(CO)₆ thermally decomposes to release CO, which is then incorporated into the product. cdnsciencepub.com This in-situ generation of CO is crucial for the carbonylative cyclization process. researchgate.net The reaction is believed to proceed through several steps: oxidative addition of this compound to the Pd(0) catalyst, insertion of the alkyne, insertion of CO, and finally, reductive elimination to form the coumarin product and regenerate the catalyst. capes.gov.br

The use of Mo(CO)₆ has proven to be superior to other metal carbonyls like Fe(CO)₅, Cr(CO)₆, and Co₂(CO)₈ in palladium-catalyzed carbonylations. thieme-connect.com In some cases, Mo(CO)₆ can also act as a reductant in the reaction. chim.it

Microwave Irradiation Effects on Reaction Kinetics

Gold-Mediated Ullmann Homocoupling to Form Biphenols

The Ullmann homocoupling reaction provides a direct route to symmetrical biaryl compounds. Recent studies have demonstrated that gold nanoparticles can effectively catalyze the homocoupling of this compound to produce 2,2'-biphenol (B158249). researchgate.netnih.gov This method offers a significant advancement over traditional copper-catalyzed Ullmann reactions, which often require harsh conditions. rsc.org

The gold-mediated Ullmann homocoupling of this compound demonstrates outstanding selectivity, yielding 2,2'-biphenol as the primary product. researchgate.netnih.gov This selectivity is a notable feature of the reaction, allowing for the specific synthesis of this particular biphenol isomer. The identity of the product has been confirmed through comparison with the fluorescence spectra of authentic 2,2'-biphenol. researchgate.net

A remarkable aspect of the gold-nanoparticle-catalyzed Ullmann homocoupling is its ability to proceed under purely ambient conditions. researchgate.netnih.gov The reaction occurs at room temperature (21°C) in methanol (B129727) and open to the air, without the need for an added base. researchgate.netacs.org This is in stark contrast to the demanding conditions often associated with traditional Ullmann reactions. nih.gov The gold nanoparticles, stabilized by poly(N-vinylpyrrolidone) (Au:PVP), show high efficiency in catalyzing the C-C bond formation. researchgate.net The reaction is believed to occur on the surface of the gold nanoparticles, where the aryl iodides undergo a double oxidative-addition mechanism. nih.gov

Table 2: Yields of 2,2'-Biphenol in Gold-Mediated Ullmann Homocoupling

EntryAu:PVP (μM)This compound (μM)Yield (%) of 2,2'-BiphenolReference
11003068 researchgate.net
2503040 researchgate.net
32003085 researchgate.net
41001587 researchgate.net
51006031 researchgate.net
Selective Formation of Specific Isomers (e.g., 2,2'-Biphenol)

Copper-Catalyzed Domino Ring Opening and Goldberg Coupling Cyclization

A highly efficient method for synthesizing trans-3,4-Dihydro-2H-1,4-benzoxazine derivatives involves a copper-catalyzed domino reaction sequence starting with this compound. chemsrc.comnih.gov This process begins with the ring-opening of an aziridine (B145994) by an o-iodophenol, which is followed by a copper-catalyzed Goldberg coupling cyclization. chemsrc.comnih.gov The Goldberg coupling step results in the intramolecular formation of a C(aryl)-N(amide) bond, leading to the final heterocyclic product in yields considered good to excellent. nih.govacs.org This domino reaction provides a streamlined approach to constructing the 1,4-benzoxazine scaffold. chemsrc.comnih.gov

Aryne Generation and Related Reactivity

Dehalogenative Activation for In-Situ Aryne Formation

A novel method for the one-pot generation of aryne from this compound utilizes a previously unobserved reactivity of trimethylsilyl reagents, termed dehalogenative activation. chemrxiv.org This process involves the abstraction of the iodine atom from this compound and subsequent anionic activation of the substrate, which is analogous to a halogen-metal exchange reaction. chemrxiv.org This discovery allows for the use of abundant and stable this compound as an effective aryne precursor under relatively mild conditions. chemrxiv.org The reaction is initiated by the deprotonation of the phenolic proton with a base like cesium carbonate, followed by sulfonation. chemrxiv.org The subsequent dehalogenative activation by the trimethylsilyl reagent, activated by a fluoride (B91410) source, generates the aryne in situ. chemrxiv.org

Mechanistic Studies of Trimethylsilyl Reagent-Mediated Aryne Generation

The proposed mechanism for the in-situ aryne generation from this compound begins with the deprotonation of the phenol by cesium carbonate (Cs₂CO₃). chemrxiv.org The resulting phenoxide is then sulfonilated, for instance by nonafluorobutanesulfonyl fluoride (NfF). chemrxiv.org A key step involves the activation of the trimethylsilyl (TMS) reagent by a fluoride source, which can be generated from the sulfonating agent (NfF) or added separately (e.g., CsF). chemrxiv.org This activation forms a hypervalent pentacoordinated or hexacoordinated silicate (B1173343) species. chemrxiv.org

This highly active silicate then abstracts the iodine atom from the sulfonated iodophenol, leading to the formation of an aryl anion. chemrxiv.org This step is referred to as dehalogenative activation. chemrxiv.org Finally, the aryne is generated from this intermediate. chemrxiv.org Mechanistic studies have shown that the presence of a crown ether, such as 18-crown-6, can act as a catalyst for this process. chemrxiv.org Experiments conducted in the dark and with radical scavengers indicate that the reaction does not proceed through a radical-mediated or light-induced pathway. chemrxiv.org The detailed mechanism of the halogen abstraction by the activated silicate is still under investigation, with possibilities including direct abstraction or an intermediate transmetalation step with cesium. chemrxiv.org

ComponentRole in ReactionReference
This compoundAryne Precursor chemrxiv.org
Cesium Carbonate (Cs₂CO₃)Base for Deprotonation chemrxiv.org
Nonafluorobutanesulfonyl fluoride (NfF)Sulfonilating Agent and Fluoride Source chemrxiv.org
Trimethylsilyl (TMS) ReagentInduces Dehalogenative Activation chemrxiv.org
Cesium Fluoride (CsF) / 18-crown-6Activator for TMS Reagent chemrxiv.org

Application in Diels-Alder Reactions for Carbocyclic and Heterocyclic Synthesis

The arynes generated in-situ from this compound are highly reactive intermediates that readily participate in cycloaddition reactions, particularly the Diels-Alder reaction. chemrxiv.orgnih.gov This provides a powerful tool for the construction of benzo-fused carbocyclic and heterocyclic ring systems. nih.gov In a typical application, the aryne is trapped with a suitable diene. chemrxiv.org For example, the reaction with 1,3-diphenylisobenzofuran (B146845) as the diene (an arynophile) proceeds efficiently to yield the corresponding Diels-Alder adduct, a functionalized carbocycle, in excellent yields. chemrxiv.org

This methodology has been extended to the synthesis of various polycarbocycles and heterocycles. nih.govsigmaaldrich.com The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom like nitrogen or oxygen, allows for the synthesis of six-membered heterocyclic rings. sigmaaldrich.comchim.it The versatility of this method makes it a significant strategy in synthetic organic chemistry for creating complex molecular architectures from a simple precursor like this compound. chemrxiv.orgnih.gov

Reactant (Diene/Arrynophile)Product TypeReaction TypeReference
1,3-DiphenylisobenzofuranCarbocyclic AdductDiels-Alder chemrxiv.org
PentafulvenesBenzonorbornadiene DerivativesDiels-Alder nih.gov
1,2-BenzoquinonesBenzo-fused CarbocyclesDiels-Alder nih.gov
N-aryl iminesIsoquinolinesAza-Diels-Alder researchgate.net

Photochemical Transformations

Photolysis Mechanisms in Aqueous Solutions

The photolysis of this compound in aqueous solutions displays distinct reaction mechanisms depending on the pH, which dictates whether the compound exists in its neutral (2-IPhOH) or anionic (2-IPhO⁻) form. rsc.orgrsc.org

For the neutral form, irradiation primarily leads to the homolytic cleavage of the carbon-iodine bond. rsc.org This homolysis is attributed to the low energy of the C-I bond and is a specific characteristic not generally observed with other halogenated phenols. rsc.org The resulting radicals can subsequently form biphenyls in deoxygenated solutions. rsc.org

In contrast, the photolysis of the anionic form, 2-IPhO⁻, proceeds mainly through heterolytic dehalogenation, giving rise to two major pathways. rsc.orgrsc.org

Ring Contraction: This is the dominant pathway, which proceeds via a Wolff rearrangement to form cyclopentadienic acids. rsc.org

α-Ketocarbene Formation: A secondary pathway involves the formation of an α-ketocarbene, which leads to products characteristic of triplet carbene reactivity. rsc.org

In basic media, cyclopentadienic acids are the only products observed, accounting for a significant portion of the converted 2-iodophenolate. rsc.org The presence of oxygen can also influence the product distribution; for instance, pyrocatechol (B87986) formation is observed in oxygenated solutions, likely from the oxidation of the hydroxyphenyl radical (HOPh˙). rsc.org

Form of this compoundPrimary MechanismMajor ProductsQuantum Yield (ϕ)Reference
Neutral (2-IPhOH)Homolytic C-I bond cleavageBiphenyls (in deoxygenated solution)0.08 ± 0.01 rsc.org
Anionic (2-IPhO⁻)Heterolytic Dehalogenation (Ring Contraction)Cyclopentadienic acids0.11 ± 0.02 rsc.org
Heterolytic Dehalogenation (α-Ketocarbene formation)Triplet carbene products0.03 ± 0.01 rsc.org
Homolytic Carbon-Halogen Bond Cleavage of Neutral this compound (2-IPhOH)
Formation of Biphenyls in Deoxygenated Solutions

Influence of Excited State Multiplicity and Internal Heavy Atom Effect on Photoreactivity

The differing photoreactivities of this compound and other halogenated phenols can be explained by the multiplicity of the excited states involved and the internal heavy atom effect. rsc.orgresearchgate.net The spin multiplicity of an excited state (singlet or triplet) plays a crucial role in determining the subsequent chemical reactions. wikipedia.org Intersystem crossing, the transition between states of different spin multiplicity, is significantly enhanced by the presence of a heavy atom, such as iodine or bromine, within the molecule. wikipedia.orgunimi.it This "internal heavy atom effect" promotes the formation of triplet excited states. unimi.itnih.gov The triplet state of this compound is implicated in its unique photoreactivity, including the efficient homolytic cleavage and the formation of the triplet α-ketocarbene from the anion. rsc.orgresearchgate.net The relative efficiencies of the heterolytic pathways across the halogenophenol series are influenced by how the internal heavy atom effect modulates the population of reactive triplet states. rsc.org

Enzymatic Reactivity

Hydroxylation by Salicylate (B1505791) Hydroxylase from Pseudomonas putida

Salicylate hydroxylase, an enzyme from Pseudomonas putida, is capable of catalyzing the hydroxylation of various ortho-substituted phenols, including this compound, to produce catechol. nih.govoup.comnih.gov This enzymatic conversion is a monooxygenase reaction, as confirmed by the incorporation of one atom of ¹⁸O₂ into the catechol product during the hydroxylation of o-nitrophenol. oup.com The reaction with this compound exhibits an unusual stoichiometry where two molecules of NADH are consumed for every one molecule of oxygen and one molecule of catechol formed. nih.govoup.comnih.gov

The interaction between this compound and salicylate hydroxylase leads to the formation of an enzyme-substrate complex, which can be observed by perturbations in the enzyme's visible absorption spectrum. oup.comnih.gov Kinetic studies have been performed to determine the parameters of these reactions. oup.comnih.gov

Oxygenative Dehalogenation Mechanisms

The conversion of this compound to catechol by salicylate hydroxylase is an example of oxygenative dehalogenation. nih.govoup.com The mechanism involves the cleavage of the carbon-iodine bond. oup.com Investigations using I⁺-trapping reagents such as DL-methionine and L-tyrosine did not yield any iodinated trap products, suggesting that an iodonium ion (I⁺) is not released during the deiodination process. nih.gov

Stopped-flow spectrophotometric analysis has detected the formation of o-benzoquinone as a nascent product in the oxidation of this compound. nih.gov This intermediate is then non-enzymatically reduced to catechol by a second molecule of NADH, explaining the observed 2:1:1 stoichiometry for NADH, oxygen, and catechol. nih.gov This mechanism of elimination of the ortho-substituent is a key feature of the enzymatic process. nih.gov In a broader context, oxidative dehalogenation of halophenols by other enzymes, such as dehaloperoxidase, also proceeds through multiple one-electron steps, often involving ferryl intermediates and the formation of radical species. acs.orgacs.orgnih.gov

Oxidation Reactions

Utilization of 2-Iodylphenol Ethers as Hypervalent Iodine(V) Oxidizing Reagents

Ethers derived from this compound can be oxidized to form 2-iodylphenol ethers, which are stable and effective hypervalent iodine(V) oxidizing reagents. acs.orgorganic-chemistry.org These reagents are typically prepared by the oxidation of the corresponding this compound ethers with dimethyldioxirane and can be isolated as microcrystalline solids. acs.orgorganic-chemistry.orgfigshare.com The structure and reactivity of these compounds have been investigated, with X-ray crystal structure analysis revealing pseudopolymeric arrangements in the solid state due to intermolecular interactions. acs.orgorganic-chemistry.org These reagents are valued for being soluble and non-explosive alternatives to other hypervalent iodine oxidants. acs.org Polymer-supported versions of 2-iodylphenol ethers have also been developed to simplify work-up procedures and improve recyclability. rsc.org

Selective Oxidation of Organic Sulfides to Sulfoxides

2-Iodylphenol ethers have demonstrated significant utility in the selective oxidation of organic sulfides to their corresponding sulfoxides. acs.orgorganic-chemistry.orgorganic-chemistry.org This oxidation is highly selective, proceeding smoothly without over-oxidation to the corresponding sulfones. acs.orgorganic-chemistry.orgthieme-connect.com The reaction is compatible with a range of functional groups, including alcohols, double bonds, and phenol ethers. thieme-connect.com

The oxidation is typically carried out by refluxing the sulfide (B99878) with the 2-iodylphenol ether in a solvent like acetonitrile. acs.org The reactivity of these reagents is influenced by their structure and solubility. acs.org The proposed mechanism for this oxidation involves a nucleophilic attack of the sulfur atom on the iodine center, followed by a concerted transfer of an oxygen atom to the sulfur. thieme-connect.com This process highlights the practical application of this compound derivatives in synthetic organic chemistry. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table of Reaction Yields for the Oxidation of Sulfides to Sulfoxides using 2-Iodylphenol Ethers

Sulfide SubstrateOxidizing ReagentProductYield (%)
Methyl phenyl sulfide1-Iodyl-2-isopropoxybenzeneMethyl phenyl sulfoxide98
Methyl p-tolyl sulfide1-Iodyl-2-isopropoxybenzeneMethyl p-tolyl sulfoxide95
Benzyl phenyl sulfide1-Iodyl-2-butoxybenzeneBenzyl phenyl sulfoxide96
Dibenzyl sulfide1-Iodyl-2-butoxybenzeneDibenzyl sulfoxide99
Data derived from studies on the oxidation capabilities of 2-iodylphenol ethers. acs.orgorganic-chemistry.org

Oxidation of Alcohols to Aldehydes or Ketones

The oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis. libretexts.orgstudymind.co.uk Primary alcohols can be oxidized to aldehydes, which may be further oxidized to carboxylic acids, while secondary alcohols yield ketones. libretexts.orgsavemyexams.com Tertiary alcohols are generally resistant to oxidation. savemyexams.com While traditional oxidizing agents like chromium-based reagents have been widely used, there is a growing interest in developing milder, more selective, and environmentally benign methods. libretexts.orgbeilstein-journals.org In this context, hypervalent iodine compounds, including derivatives of this compound, have emerged as significant reagents for these transformations. beilstein-journals.org

Research Findings on this compound Derivatives

Research has demonstrated that derivatives of this compound are effective in the selective oxidation of alcohols. Specifically, 2-iodylphenol ethers, which are hypervalent iodine(V) compounds, can be prepared by the oxidation of the corresponding this compound ethers using reagents like dimethyldioxirane. organic-chemistry.orgnih.govacs.org These stable, microcrystalline 2-iodylphenol ethers have been shown to selectively oxidize alcohols to their respective aldehydes or ketones. organic-chemistry.orgnih.govorganic-chemistry.org

For instance, 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene are effective oxidizing agents for a range of alcohols. acs.org The oxidation reactions are typically clean and selective, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with more powerful oxidants. libretexts.org

Furthermore, catalytic systems based on this compound derivatives have been developed to minimize waste and improve the environmental profile of the reaction. beilstein-journals.org Studies on 2-iodobenzamides, which are related structures, show that these compounds can act as efficient catalysts for alcohol oxidation in the presence of a co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄). beilstein-journals.org The catalytic cycle is believed to involve the in-situ generation of a pentavalent iodine species from the trivalent iodo-compound. This active species oxidizes the alcohol and is reduced back to the trivalent state, which is then re-oxidized by the co-oxidant to continue the cycle. beilstein-journals.org The reactivity of these catalysts can be tuned by modifying the substituents on the benzene (B151609) ring. For example, the 5-methoxy derivative of 2-iodo-N-isopropylbenzamide was found to be a highly reactive and efficient catalyst for the oxidation of various benzylic and aliphatic alcohols at room temperature. beilstein-journals.org

The table below summarizes the oxidation of various alcohols using a catalytic amount of 2-iodo-N-isopropyl-5-methoxybenzamide in the presence of Oxone®. beilstein-journals.org

Table 1: Oxidation of Various Alcohols Catalyzed by a this compound Derivative This table is interactive. You can sort and filter the data by clicking on the headers.

Entry Substrate (Alcohol) Product (Carbonyl Compound) Yield (%)
1 Benzhydrol Benzophenone 99
2 1-(4-Methoxyphenyl)ethanol 4-Methoxyacetophenone 99
3 1-(4-Nitrophenyl)ethanol 4-Nitroacetophenone 98
4 1-Phenylethanol Acetophenone 99
5 Cinnamyl alcohol Cinnamaldehyde 86
6 Benzyl alcohol Benzoic acid* 99
7 4-Methoxybenzyl alcohol 4-Methoxybenzoic acid* 99
8 4-Chlorobenzyl alcohol 4-Chlorobenzoic acid* 99
9 2-Octanol 2-Octanone 78
10 Cyclohexanol Cyclohexanone 85

Primary alcohols were oxidized to the corresponding carboxylic acids under these conditions. Source: beilstein-journals.org

The mechanism of oxidation by these hypervalent iodine reagents generally involves the formation of an intermediate by the reaction of the alcohol with the iodine(V) center. This is followed by an elimination step, often described as reminiscent of a 1,2-elimination, which yields the carbonyl compound, the reduced iodane, and a proton. libretexts.org The use of this compound derivatives provides a valuable tool for the selective and efficient synthesis of aldehydes and ketones from alcohols under relatively mild conditions.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecules

2-Iodophenol is a fundamental starting material in the multi-step synthesis of intricate organic molecules. Its utility stems from the reactivity of the carbon-iodine bond, which facilitates numerous coupling reactions, and the directing influence of the hydroxyl group.

This compound is a key precursor in the synthesis of various compounds for the pharmaceutical and agrochemical industries. cymitquimica.comfuturemarketinsights.comguidechem.com It serves as a vital intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). futuremarketinsights.com The compound's structure is foundational in creating phosphorus heterocycles, which have broad applications in agrochemical and pharmaceutical products. acs.org Its role as a starting material for pharmaceuticals is particularly noted in instances where high-purity p-iodophenol is required, highlighting the importance of isomeric purity in these synthetic pathways. google.com Furthermore, the derivatives of this compound are important intermediates for producing dyes and other industrial products. researchgate.net

A significant application of this compound is in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, achieving high enantiomeric purity. cymitquimica.comguidechem.comscientificlabs.co.ukrheniumshop.co.ilchemicalbook.comottokemi.comcenmed.comthermofisher.kr This process underscores the compound's importance in stereoselective synthesis, which is critical for the development of chiral drugs and other specialized chemicals. The synthesis involves coupling this compound with specific alkynes to form the core benzofuran (B130515) structure. For instance, coupling it with phenylacetylene (B144264) in the presence of a palladium complex and copper(I) iodide (CuI) yields 2-phenylbenzofuran (B156813) in good yields. guidechem.comrheniumshop.co.ilchemicalbook.comcymitquimica.commade-in-china.com

This compound is instrumental in the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. guidechem.comscientificlabs.co.ukrheniumshop.co.ilchemicalbook.comcenmed.commade-in-china.com These structures are accessed through palladium-catalyzed cascade reactions. researchgate.net A one-pot, three-component reaction involving this compound, an alkylating agent like methyl bromomethylacrylate, and an arylboronic acid provides an efficient route to these complex heterocyclic systems. researchgate.net This method demonstrates the compound's utility in multi-component reactions, which are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net

Table 1: this compound as a Building Block for Complex Molecules

Application CategorySynthesized Product(s)Key Reaction Type
Pharmaceutical & Agrochemical SynthesisActive Pharmaceutical Ingredients (APIs), Phosphorus Heterocycles, DyesIntermediate in multi-step synthesis
Enantioselective SynthesisAryl 2-benzofuranyl carbinols, Aryl 2-indolyl carbinolsPalladium-catalyzed coupling
Heterocyclic Synthesis3,3-Disubstituted-2,3-dihydrobenzofuransPalladium-catalyzed cascade reactions

Synthesis of Aryl 2-Benzofuranyl and Aryl 2-Indolyl Carbinols with High Enantiomeric Purity

Catalysis and Intermediate Roles

Beyond its role as a primary building block, this compound also functions as a critical intermediate and a catalyst in specific synthetic transformations.

The development of new drugs often relies on the availability of versatile chemical intermediates. This compound is a pivotal intermediate for the synthesis of novel APIs. futuremarketinsights.com Its presence in the synthetic pathway allows for the introduction of specific functionalities required for biological activity. Companies specializing in fine chemicals and API intermediates often list this compound as a key product for contract manufacturing and research and development, underscoring its industrial relevance. cphi-online.comentegris.com

This compound also exhibits catalytic activity, notably in the synthesis of 1,3,5-substituted benzenes. pharmaffiliates.comsarex.com It is used as a catalyst in the regioselective cyclotrimerization of alkynes. researchgate.netarkat-usa.org An indium(III)-catalyzed cyclotrimerization of alkynes performed in the presence of this compound yields 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. researchgate.netarkat-usa.org This method is valued for its efficiency and for proceeding under conditions that align with the principles of green chemistry. arkat-usa.org

Table 2: Intermediate and Catalytic Roles of this compound

RoleProcessSignificance
Intermediate Active Pharmaceutical Ingredient (API) DevelopmentEnables the creation of complex and novel drug molecules. futuremarketinsights.com
Catalyst Synthesis of 1,3,5-Substituted BenzenesFacilitates the highly regioselective cyclotrimerization of alkynes. researchgate.netarkat-usa.org

Intermediate for Dyes

This compound serves as a crucial precursor in the manufacturing of a variety of dyes and pigments. markwideresearch.comguidechem.com The presence of the iodine atom facilitates its use in various coupling reactions, allowing for the construction of more complex chromophoric systems. chemicalbook.com The compound's role as a dye intermediate is integral to industries such as textiles, printing, and cosmetics, where vibrant and stable colorants are essential. markwideresearch.com While specific details on the synthesis pathways for individual dyes are proprietary to manufacturers, the fundamental reactivity of this compound makes it a valuable component in the creation of a broad spectrum of colors. markwideresearch.comfuturemarketinsights.com

Emerging Applications

Beyond its established roles, this compound is finding new and innovative applications in several high-tech fields.

Utilization in Organic Electronics and Liquid Crystal Materials

The electronics industry is exploring the potential of this compound in the development of next-generation organic electronic devices. markwideresearch.com It is used as an intermediate for Organic Light-Emitting Diode (OLED) materials and liquid crystals. sarex.com The unique electronic properties imparted by the iodo- and hydroxyl- functionalities make it a candidate for creating novel materials with tailored optoelectronic characteristics. markwideresearch.com Research is ongoing to fully realize its potential in applications such as flexible displays, lighting, and advanced sensor technologies. futuremarketinsights.com While this compound itself is a building block, other iodophenol derivatives, such as 4-iodophenol, are also key intermediates in the synthesis of liquid crystal materials for infrared applications. mdpi.com

Application as Additive Tracers for Resist Plasma Etching

In the fabrication of microelectronics, this compound is employed as an additive tracer for resist plasma etching. sarex.compharmaffiliates.comchemicalbook.com Plasma etching is a critical process for creating intricate patterns on semiconductor wafers. The addition of compounds like this compound to the plasma can enhance the selectivity and control of the etching process, allowing for the precise removal of material. pharmaffiliates.combiomart.cn This application is vital for the manufacturing of integrated circuits and other microelectronic components with increasingly smaller feature sizes.

Exploration as a Sustainable Alternative in Green Chemical Reactions

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the chemical industry. researchgate.net this compound is being investigated for its role in more environmentally benign reaction pathways. futuremarketinsights.com Researchers are exploring the use of bio-based solvents and developing more efficient, catalytic methods for reactions involving this compound to minimize waste and energy consumption. futuremarketinsights.comnottingham.ac.ukevotec.com The focus is on creating sustainable synthesis routes that are both economically viable and environmentally responsible. futuremarketinsights.comresearchgate.net For instance, advancements in catalytic iodination and waste reduction strategies are key areas of development. futuremarketinsights.com

Data on this compound Applications

Application AreaSpecific UseKey Function
Advanced Organic Synthesis Intermediate for DyesPrecursor for complex chromophores markwideresearch.comguidechem.com
Materials Science Organic Electronics & Liquid CrystalsIntermediate for OLEDs and liquid crystal materials markwideresearch.comsarex.com
Microelectronics Resist Plasma EtchingAdditive tracer for enhanced process control sarex.compharmaffiliates.comchemicalbook.com
Green Chemistry Sustainable ReactionsComponent in environmentally benign synthesis pathways futuremarketinsights.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Iodophenol by providing information about the chemical environment of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each of its aromatic protons and the hydroxyl proton. magritek.comchemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the hydroxyl group. Due to the proximity and strong coupling of the four aromatic protons, the spectrum can be complex and exhibit second-order effects, making interpretation challenging without high-field instruments or advanced techniques like J-resolved (JRES) spectroscopy. magritek.com

A representative analysis of the ¹H NMR spectrum of this compound in CDCl₃ shows the following chemical shifts and coupling constants: magritek.com

H-6: A doublet of doublets at approximately δ 7.66 ppm. magritek.com

H-4: A triplet of doublets around δ 7.23 ppm. magritek.com

H-3: A doublet of doublets appearing at about δ 6.93 ppm. magritek.com

H-5: A triplet of doublets located near δ 6.60 ppm. magritek.com

OH: A singlet for the hydroxyl proton, which can vary in position but is noted at δ 5.23 ppm. magritek.com

The J-coupling constants provide information about the connectivity of the protons. For instance, a J-coupling of approximately 8.0 Hz is observed between adjacent protons. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H-67.66dd7.6, 1.6
H-47.23td7.3, 1.6
H-36.93dd8.2, 2.0
H-56.60td7.5, 2.3
OH5.23sN/A

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon atom bonded to the iodine (C-2) is significantly shielded, resulting in a signal at a lower chemical shift. nih.gov Conversely, the carbon atom attached to the hydroxyl group (C-1) is deshielded.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (ppm)
C-1~155
C-2~86
C-3~140
C-4~129
C-5~122
C-6~115

Note: Precise chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and for illustrative purposes.

1H NMR Chemical Shift Analysis

Mass Spectrometry

Mass spectrometry is a vital technique for the detection and identification of this compound, especially at low concentrations.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a highly sensitive method used for the trace analysis of this compound. researchgate.netresearchgate.net This technique combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. In environmental samples, such as mineral water, HRGC-MS can detect this compound at extremely low concentrations, down to the nanogram per liter level. researchgate.net The mass spectrum of this compound shows a characteristic molecular ion peak (M+) at m/z 220, corresponding to its molecular weight. rsc.orgspectrabase.com

When combined with olfactometry (HRGC-MS/O), the technique becomes a powerful tool for identifying odor-active compounds in complex mixtures. nih.gov This method has been successfully applied to identify this compound as a source of medicinal off-flavors in mineral water. researchgate.netresearchgate.netnih.govmdpi.com The effluent from the gas chromatography column is split, with one portion going to the mass spectrometer for identification and the other to an olfactometry port where a human assessor can detect and describe any odors. nih.gov This dual detection system allows for the direct correlation of a specific chemical compound with its perceived odor. researchgate.netresearchgate.netnih.gov Research has shown that this compound, along with related compounds like 2-iodo-4-methylphenol (B175219), is responsible for medicinal off-odors detected in some bottled waters. researchgate.netresearchgate.netnih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Trace Analysis

Optical Spectroscopy

Optical spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727), shows absorption maxima that are characteristic of its structure. nist.govacs.org The neutral form of this compound in methanol exhibits an excitation maximum at approximately 286 nm and an emission maximum around 347 nm. acs.org In an alkalized methanol solution, where the deprotonated monoanion form is predominant, the molecule shows strong fluorescence with an emission maximum at 400 nm and an excitation maximum at 311 nm. acs.orgresearchgate.netnih.gov The National Institute of Standards and Technology (NIST) has also compiled UV/Visible spectral data for this compound. nist.gov

Infrared (IR) Spectroscopy for Radical Identification

The 2-hydroxyphenyl radical (•C₆H₄–OH), a key transient species, can be generated from this compound through photolysis. rsc.orgrsc.org Researchers have successfully produced this radical by irradiating this compound with UV light (λ>280 nm) in a low-temperature argon matrix. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for its identification under these matrix isolation conditions. rsc.orgresearchgate.net The measured infrared spectrum of the radical shows distinct absorption bands that align well with fundamentals computed using density functional theory (DFT), confirming its structure. researchgate.net Key byproducts of this photolysis, such as cyclopentadienylidenemethanone and 4-iodo-2,5-cyclohexadienone, have also been identified through their IR spectra. researchgate.net

Table 1: Experimental and Calculated IR Frequencies for 2-Hydroxyphenyl Radical

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
1448 1440 C-C stretch
1233 1230 C-O stretch, C-H bend
1163 1159 C-H bend
820 815 C-H out-of-plane bend
728 725 Ring deformation

Data sourced from studies on the matrix isolation of the 2-hydroxyphenyl radical. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Radical Species

While techniques like IR and electron spin resonance (ESR) spectroscopy have been successfully used to characterize the 2-hydroxyphenyl radical generated from this compound, its electronic properties remain less understood. rsc.orgrsc.org To date, a definitive ultraviolet (UV) or ionization spectrum for the isolated 2-hydroxyphenyl radical has not been reported in the literature. rsc.orgrsc.org

Fluorescence Spectroscopy for Reaction Product Analysis

Fluorescence spectroscopy is a valuable tool for analyzing the products of reactions involving this compound, particularly in coupling reactions. A notable example is the gold-nanoparticle-mediated Ullmann homocoupling of this compound. acs.orgnih.gov In this reaction, this compound is converted to 2,2'-biphenol (B158249). acs.org While this compound itself exhibits weak fluorescence, the resulting product, 2,2'-biphenol, is fluorescent, allowing for its clear identification and analysis. acs.orgnih.gov

The fluorescence spectrum of the reaction product matches that of standard 2,2'-biphenol. nih.govresearchgate.net The spectral properties are dependent on the protonation state of the product. The neutral form of 2,2'-biphenol in methanol has an emission maximum around 347 nm. nih.gov In an alkalized solution, the deprotonated monoanion form shows a strong fluorescence with an emission maximum at 400 nm, which is significantly red-shifted. nih.govresearchgate.net This distinct fluorescence signature confirms the formation of 2,2'-biphenol with high selectivity. nih.gov

Table 2: Fluorescence Properties of 2,2'-Biphenol

Species Solvent Excitation Max (nm) Emission Max (nm) Fluorescence Lifetime (ns)
2,2'-Biphenol (Neutral) Methanol ~286 ~347 Not Reported
2,2'-Biphenol (Monoanion) Alkalized Methanol 311 400 3.2

Data sourced from fluorescence analysis of this compound coupling reaction products. nih.govresearchgate.net

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It has been instrumental in elucidating the complex structures of this compound derivatives.

Single-Crystal X-ray Diffraction for Structural Elucidation of Derivatives (e.g., 2-Iodylphenol Ethers)

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. carleton.edu This technique has been pivotal in characterizing derivatives of this compound, such as 2-iodylphenol ethers. acs.orgorganic-chemistry.org These hypervalent iodine(V) compounds are prepared by the oxidation of the corresponding this compound ethers. acs.orgnih.gov

Detailed X-ray analysis of 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene revealed their precise molecular structures. acs.org A key feature in both structures is a pseudo-cyclic four-membered ring motif. This is formed by a close contact (2.881–2.930 Å) between the hypervalent iodine center and the phenolic oxygen atom, a distance smaller than the sum of their van der Waals radii. acs.org

Analysis of Pseudopolymeric Arrangements in Solid State

The single-crystal X-ray diffraction analysis of 2-iodylphenol ethers also uncovered higher-order structural organization. acs.orgnih.gov In the solid state, these molecules form pseudopolymeric arrangements. acs.orgresearchgate.net These polymeric-chain structures are the result of strong intermolecular interactions between the iodyl (IO₂) groups of neighboring molecules. acs.org

The intermolecular I···O distances are a key parameter in these arrangements. For instance, the average intermolecular I···O distance in the crystal structure of 1-iodyl-2-butoxybenzene is approximately 0.1 Å longer than in 1-iodyl-2-isopropoxybenzene, indicating slightly weaker interactions in the former. acs.org This pseudopolymeric nature influences the physical properties of these compounds, such as their solubility. organic-chemistry.org

Table 3: Selected X-ray Crystallographic Data for 2-Iodylphenol Ether Derivatives

Compound Crystal System Space Group Unit Cell Dimensions I-O (Intramolecular) Contact (Å)
1-Iodyl-2-isopropoxybenzene Monoclinic P2₁/n a=10.023(2) Å, b=12.235(2) Å, c=10.155(2) Å, β=117.84(3)° 2.881
1-Iodyl-2-butoxybenzene Monoclinic P2₁/c a=14.117(5) Å, b=12.342(3) Å, c=6.582(5) Å, β=98.80(4)° 2.930

Data derived from single-crystal X-ray diffraction studies. acs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and interpreting the behavior of 2-iodophenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the molecular and electronic structure of chemical compounds. DFT calculations for this compound have been employed to determine its geometry and to understand its electronic characteristics. ijsrst.com

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that combines the strengths of both Hartree-Fock theory and density functional theory. It has been successfully applied to this compound for various purposes.

Researchers have utilized the B3LYP functional to optimize the geometry of this compound, providing the initial three-dimensional coordinates for further computational studies. worldscientific.com This level of theory has also been instrumental in calculating the gas-phase enthalpies of formation, which have shown good agreement with experimental values. acs.orgup.pt Furthermore, B3LYP has been used to compute proton affinities, offering insights into the molecule's reactivity towards protonation. kuleuven.be The identification of radicals generated from this compound has also been supported by B3LYP calculations. researchgate.net

The choice of basis set in quantum chemical calculations is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally lead to more accurate predictions.

For this compound, the 6-311G(d,p) basis set has been commonly used in conjunction with the B3LYP functional for geometry optimizations and thermochemical property calculations. ijsrst.comworldscientific.comacs.orgup.pt This basis set provides a good balance between computational cost and accuracy for many applications.

For more demanding calculations, such as the identification and analysis of radical species, the larger and more flexible 6-311++G(3df,3pd) basis set has been employed. researchgate.net The inclusion of diffuse functions (++) and multiple polarization functions (3df, 3pd) in this basis set is important for accurately describing the electronic structure of radicals and anions. researchgate.net Studies on other halogenated phenols have shown that extending the basis set from 6-31+G(d,p) to 6-311++G(d,p) can improve the accuracy of calculated proton affinities. kuleuven.be

Table 1: Basis Sets Used in Computational Studies of this compound

Basis SetApplicationReference
6-311G(d,p) Geometry optimization, thermochemical calculations ijsrst.comworldscientific.comacs.orgup.pt
6-311++G(3df,3pd) Radical identification and analysis researchgate.net
6-31+G(d,p) Proton affinity calculations kuleuven.be

Computational methods are invaluable for studying the transient and highly reactive radical species derived from this compound. Upon photolysis, this compound can generate the 2-hydroxyphenyl radical. researchgate.net Theoretical calculations have been used to construct potential energy surfaces that connect the isomers of hydroxyphenyl radicals to the more stable phenoxy radical. rsc.org

These studies indicate that the 2-hydroxyphenyl radical is less stable and can rearrange to the phenoxy radical, which can then decompose to form cyclopentadienyl (B1206354) radicals and carbon monoxide. rsc.org This decomposition pathway is different from that of the unsubstituted phenyl radical. rsc.org The stability of the 2-hydroxyphenyl radical has been compared to its 3- and 4-isomers, with the 2-isomer showing a lower stability towards rearrangement. rsc.org

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, particularly the C-O bond. The relative energies of these conformers determine the molecule's preferred shape.

For this compound, two primary planar conformations are considered: the cis and trans forms, which are defined by the dihedral angle between the O-H bond and the C-C bond bearing the iodine atom. The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric interactions. Studies on similar molecules suggest that the energy difference between conformers is typically on the order of a few kcal/mol. pharmacy180.comlibretexts.org For instance, in butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol. pharmacy180.com

Table 2: Energetic Concepts in Conformational Analysis

TermDescription
Torsional Strain The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. libretexts.org
Gauche Interaction The steric interaction between two substituents on adjacent atoms that are in a gauche conformation (dihedral angle of approximately 60°). pharmacy180.com
Dihedral Angle The angle between two intersecting planes, used to define the conformation of a molecule. libretexts.org
B3LYP Hybrid Exchange-Correlation Functional Applications

Prediction and Validation of Radical Stability and Reaction Pathways

Mechanistic Modeling

For example, the Sonogashira coupling reaction of this compound with terminal alkynes has been the subject of mechanistic investigation. beilstein-journals.org Proposed mechanisms often involve an oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with the alkyne and subsequent reductive elimination to form the product and regenerate the catalyst. beilstein-journals.org In some cases, this coupling is followed by an intramolecular cyclization. beilstein-journals.org Computational studies can provide the energies of the proposed intermediates and transition states, helping to validate or refine the suggested mechanism.

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy Change for Deiodination)

Computational methods are also employed to calculate key thermodynamic parameters that determine the spontaneity and feasibility of a reaction. chemguide.co.ukkhanacademy.org The Gibbs free energy change (ΔG) is a critical value, with a negative ΔG indicating a spontaneous process. chemguide.co.uksavemyexams.com

Table 2: Calculated Gibbs Free Energy Change (ΔG) for this compound Deiodination Reactions

Reaction DescriptionCalculated ΔG (kcal/mol)Thermodynamic FeasibilityReferences
Deiodination of this compound by Ferrate(VI)NegativeSpontaneous acs.orgresearchgate.net
Reaction: C₆H₅IO + HFeO₄⁻ → C₆H₅O• + HFeO₄²⁻ + I•-18.61Spontaneous acs.org
Reaction: C₆H₅IO + HFeO₄⁻ → C₆H₄O + HFeO₄²⁻ + I⁺ + H⁺-35.34Spontaneous acs.org
Note: ΔG values are from specific reaction pathways calculated via DFT at the B3LYP/6-311g*//B3LYP/SDD level, as detailed in supplementary information of the cited research. acs.org The overall reaction spontaneity is confirmed across multiple studies. researchgate.netresearchgate.net

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. iucr.org This provides a visual representation of the charge distribution, allowing for the prediction of how a molecule will interact with other chemical species. nih.govresearchgate.net Red regions on an ESP map indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). researchgate.net

Mapping Charge Distribution and Reactivity Sites

For this compound, ESP calculations reveal a complex charge distribution that dictates its reactivity. nih.govrsc.org The map shows a region of negative electrostatic potential (electron-rich) around the oxygen atom of the hydroxyl group, as expected due to the presence of lone pairs. researchgate.net This site is susceptible to attack by electrophiles.

Conversely, the hydrogen atom of the hydroxyl group is electron-poor and represents a site of positive potential, making it an acidic proton. The most significant feature related to the iodine substituent is a region of positive electrostatic potential located on the outermost portion of the iodine atom, along the extension of the C-I bond. nih.govresearchgate.net This positive region, known as a sigma-hole (σ-hole), is a key site for nucleophilic attack and halogen bonding. nih.gov The ESP map thus visually confirms the dual nature of the iodine atom, which has an electron-rich equatorial belt and an electron-poor pole. researchgate.net

Analysis of Sigma-Hole Effects and Aromatic π-System Interactions

The σ-hole is a defining feature of halogen bonding in molecules like this compound. jyu.fi It arises because the electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential opposite the covalent bond. jyu.fi In this compound, the presence of the electron-donating hydroxyl group in the ortho position influences the σ-hole on the iodine atom. nih.govresearchgate.net Computational studies have shown that the hydroxyl group can attenuate the magnitude of the positive potential of the σ-hole compared to iodobenzene. nih.gov The angle of the σ-hole in this compound is also affected, with calculations showing a halogen-bond direction shifted from the C-I bond axis. nih.govresearchgate.net

Biological and Environmental Research Aspects

Biological Significance and Interactions

2-Iodophenol and its derivatives are of interest in various biological and medicinal chemistry applications due to the unique properties conferred by the iodine substituent.

Role in Biochemical Reactions and Medicinal Chemistry

This compound serves as a versatile precursor and building block in the synthesis of more complex molecules with biological activity. solubilityofthings.com It is utilized in the production of pharmaceuticals and agrochemicals. solubilityofthings.comcymitquimica.com In medicinal chemistry, the incorporation of iodine into a molecule can significantly alter its properties, making this compound a valuable intermediate. futuremarketinsights.com For instance, it is used in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, which are of interest in pharmaceutical research. cymitquimica.comsigmaaldrich.com Furthermore, this compound has been investigated as a substrate for enzymes like salicylate (B1505791) hydroxylase, which catalyzes its conversion to catechol. sigmaaldrich.com It is also a weak substrate for iodotyrosine deiodinase, an enzyme involved in thyroid hormone metabolism. nsf.gov

Influence of Iodine Substitution on Chemical Reactivity and Biological System Interactions

The presence of an iodine atom on the phenol (B47542) ring significantly influences the compound's chemical reactivity and its interactions with biological systems. solubilityofthings.com The iodine atom is an electron-withdrawing group, which affects the electron density of the aromatic ring and can facilitate certain reactions, such as nucleophilic substitution. solubilityofthings.comcymitquimica.com This altered reactivity is a key feature in its use in organic synthesis. solubilityofthings.com

Application in Biomedical Studies and Drug Discovery

This compound and its derivatives are employed in various biomedical studies and are considered important in drug discovery. futuremarketinsights.com The compound serves as a crucial intermediate in the development of new active pharmaceutical ingredients. futuremarketinsights.com For example, it is a key component in the synthesis of novel phostone and phostam derivatives through intramolecular Heck cyclizations. acs.org Research has also explored the use of o-iodophenols in the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties, which are structures found in some biologically active compounds. sigmaaldrich.com The unique properties of iodinated compounds make them valuable in creating innovative drug formulations and in biomedical research aimed at discovering new medicines. futuremarketinsights.com

Environmental Occurrence and Fate

This compound has been detected in various aquatic environments, often as a result of water treatment processes.

Detection in Aquatic Environments: River Water, Wastewater Treatment Plant Effluent, Medical Wastewater

Studies have identified this compound in several types of water sources. It has been detected at nanogram per liter (ng/L) levels in river water, wastewater treatment plant effluent, and medical wastewater. researchgate.netresearchgate.netacs.orgnih.govfigshare.com The presence of this compound in these environments is often associated with the occurrence of iodide and total organic iodine. researchgate.netresearchgate.netacs.orgnih.govfigshare.com One study specifically identified this compound as a compound responsible for a medicinal off-odor in mineral water. sigmaaldrich.comresearchgate.net

Table 1: Detection of this compound in Various Water Sources

Water SourceDetection LevelAssociated SubstancesReference
River Waterng/LIodide, Total Organic Iodine acs.org
Wastewater Treatment Plant Effluentng/LIodide, Total Organic Iodine acs.org
Medical Wastewaterng/LIodide, Total Organic Iodine acs.org
Mineral Water-2-iodo-4-methylphenol (B175219) researchgate.net

Formation as Disinfection By-Products (DBPs) in Iodide-Containing Waters

This compound is a known disinfection by-product (DBP) formed during the treatment of water that contains iodide. acs.orgvt.edu When disinfectants like chlorine or chloramine (B81541) are used in the presence of iodide and natural organic matter, such as phenol, iodinated DBPs (I-DBPs) can be generated. researchgate.netvt.eduacs.org The reaction of iodine with phenol can lead to the formation of this compound, 4-iodophenol, and other multi-iodinated phenols. vt.edu Studies have shown that in the formation of monosubstituted iodophenols, this compound is often favored over 4-iodophenol. iwaponline.comresearchgate.net The formation of these by-products is a concern due to their potential toxicity. acs.orgnih.govacs.org

Table 2: Formation of this compound as a Disinfection By-Product

PrecursorsDisinfectant/ProcessResulting ProductsKey FindingsReference
Phenol, IodideIodineThis compound, 4-iodophenol, diiodophenols, 2,4,6-triiodophenol (B146134)Formation of this compound is favored over 4-iodophenol. iwaponline.comvt.edu
Phenol, IodideChlorination (HOCl)Iodophenols, Chloroiodophenols, Iodoquinones, etc.Iodinated phenolic DBPs are formed. researchgate.net
Phenol, IodideChloraminationIodinated DBPsHOI is the predominant iodinating agent. acs.org
4-iodophenolMonochloramine2,4,6-triiodophenol, 2,6-diiodo-4-nitrophenolTransformation of monoiodophenols to more substituted and toxic DBPs can occur. acs.org
Formation of Iodinated Haloacetamides (I-HAMs)

Environmental Remediation and Control

Deiodination of Organic Iodine Using Ferrate(VI)

Ferrate(VI), a strong oxidizing agent, has shown effectiveness in the deiodination of organic iodine compounds like this compound, offering a promising method for environmental remediation. researchgate.netacs.org

The deiodination of iodophenols by ferrate(VI) is a spontaneous process, as indicated by a negative Gibbs free energy change. nih.govresearchgate.netacs.org The primary mechanism involves the initial cleavage of the carbon-iodine (C-I) bond by ferrate(VI). nih.govresearchgate.netacs.org It is proposed that the oxygen atom with a negative charge in the ferrate ion attacks the carbon atom of the C-I bond, leading to the formation of iodide. acs.org This initial deiodination step is crucial for breaking down the toxic organic iodine compound. researchgate.netacs.org

Following the cleavage of the C-I bond and the release of iodide (I-), the iodide is rapidly oxidized by ferrate(VI) to hypoiodous acid (HOI) and subsequently to the stable and non-toxic iodate (B108269) (IO3-). nih.govresearchgate.netacs.org Research has demonstrated that ferrate(VI) can transform over 97% of total organic iodine into iodate. nih.govfigshare.comacs.org The intermediate phenolic products resulting from the initial deiodination are further oxidized into products of lower molecular weight. nih.govresearchgate.netacs.org This multi-step oxidation process effectively converts toxic organic iodine into harmless inorganic forms. researchgate.net

Table 2: Oxidation of this compound by Ferrate(VI)

Reactant Oxidizing Agent Key Steps Final Products

Preoxidation with ferrate(VI) is an effective strategy for controlling the formation of iodinated DBPs during the disinfection of water containing iodide or organic iodine. researchgate.netacs.org By oxidizing iodide to iodate, ferrate(VI) prevents the incorporation of iodine into organic molecules during subsequent disinfection with agents like sodium hypochlorite (B82951) (NaClO) or chloramine (NH2Cl). nih.govresearchgate.netacs.org Studies have shown that ferrate(VI) pretreatment significantly decreases the concentrations of total organic iodine in water disinfected with chlorine or chloramine. nih.gov This preventative approach is crucial for minimizing the public health risks associated with toxic iodinated DBPs. nih.govresearchgate.netresearchgate.net

Oxidation Pathways to Non-Toxic Inorganic Iodide and Iodate

Adsorption Studies for Removal from Water

The removal of this compound from aqueous solutions has been the subject of research, with studies focusing on the use of low-cost adsorbents derived from industrial waste. In a comparative study, various adsorbents prepared from industrial wastes were evaluated for their efficacy in removing 2-fluorophenol (B130384) and this compound from water. researchgate.net Among the materials tested, a carbonaceous adsorbent produced from fertilizer industry waste demonstrated significant adsorption capacity. researchgate.net

Research findings indicate that this carbonaceous adsorbent could adsorb this compound at a capacity of 235.3 mg per gram of the adsorbent. researchgate.net The adsorption process for phenolic compounds is influenced by factors such as the adsorbent's porosity and surface chemistry. researchgate.netcore.ac.uk For instance, studies on other halophenols have shown that both physical adsorption due to porosity and chemical adsorption resulting from interactions between the adsorbent surface and the compound play a role. core.ac.uk Other materials, such as C18 discs, have also been utilized as adsorbents in solid-phase extraction techniques for the decontamination of water containing phenolic compounds, including this compound. ulisboa.pt

Table 1: Adsorption of this compound by Various Adsorbents

Adsorbent Source Adsorption Capacity (mg/g) Reference
Carbonaceous Adsorbent Fertilizer Industry Waste 235.3 researchgate.net
Industrial Waste Adsorbents Various Comparative study performed researchgate.net

Odor and Sensory Impact Research

Identification as a Medicinal Off-Flavor in Mineral Water

Research has identified this compound as a key compound responsible for a distinct medicinal off-flavor in mineral water. researchgate.netnih.govresearchgate.net In one study, two-dimensional high-resolution gas chromatography-mass spectrometry combined with olfactometry (HRGC–MS/O) was employed to pinpoint the source of the off-odor. researchgate.netnih.gov This analysis led to the identification of both this compound and 2-iodo-4-methylphenol as the two substances imparting the medicinal notes to the water. researchgate.netnih.gov

Further sensory analysis revealed that this compound is an extremely potent odorant. researchgate.netnih.gov Its odor has been described by flavor profile analysis panels as "medicinal, phenol, chemical". iwaponline.comvt.edu The odor threshold concentration (OTC) for this compound in water has been determined by different studies, with values reported at approximately 1 µg/L and more precisely at 0.313 µg/L. researchgate.netiwaponline.comvt.edu The location of the iodine atom in the ortho-position on the phenol ring is considered a crucial factor for the characteristic medicinal, plaster-like, or ink-like smell. researchgate.net While both this compound and 2-iodo-4-methylphenol contribute to the off-flavor, the higher odor potency of 2-iodo-4-methylphenol suggests it may be the primary contributor in cases where both are present. nih.govresearchgate.net

Table 2: Odor Threshold Concentrations for this compound

Medium Odor Threshold Concentration Reference
Water 0.313 µg/L researchgate.netnih.govresearchgate.net
Water approx. 1 µg/L iwaponline.comvt.edu

Table 3: Mentioned Chemical Compounds

Compound Name
2,4,6-triiodophenol
2-Iodo-4-methylphenol
This compound
4-Iodophenol
2-fluorophenol

Q & A

Q. What are the key considerations for safely handling 2-iodophenol in laboratory settings?

this compound is classified as acutely toxic (inhalation, skin contact, oral) and a skin/eye irritant . Researchers must:

  • Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to minimize exposure.
  • Store in airtight containers in cool, dry, ventilated areas away from oxidizers .
  • Implement emergency protocols for spills (e.g., absorbent materials, no dry sweeping) and exposure (e.g., 15-minute eye rinsing with water) .

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental or reaction mixtures?

  • High-resolution GC/MS and HPLC are standard for identification and quantification, as demonstrated in NASA studies analyzing iodine disinfection by-products .
  • Spectrophotometry can monitor iodine concentrations during reaction optimization .
  • Flavor Profile Analysis (FPA) may supplement analytical data for odor characterization in studies involving sensory impacts .

Q. How can this compound synthesis be optimized for academic research purposes?

  • Copper-catalyzed domino reactions (e.g., ring-opening and Goldberg coupling cyclization) yield high-efficiency products like 3,4-dihydro-2H-1,4-benzoxazines .
  • Control stoichiometric ratios of iodine to phenol to regulate by-product formation (e.g., diiodophenols, triiodophenol) .
  • Purity validation requires NMR , mass spectrometry , and elemental analysis for novel compounds .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound and its iodinated by-products?

The initial iodine-to-phenol mass ratio is critical: higher iodine concentrations favor polyiodinated by-products (e.g., 2,4,6-triiodophenol) . Variables to test:

  • pH : Acidic conditions may accelerate iodination but risk side reactions.
  • Temperature : Elevated temperatures increase reaction rates but may degrade sensitive intermediates.
  • Catalyst selection : Copper(I) iodide enhances regioselectivity in coupling reactions .

Q. What mechanisms explain the toxicity profile of this compound, and how can these inform safer experimental designs?

  • Iodide release during metabolism can cause systemic effects (e.g., thyroid disruption, mucosal irritation) .
  • In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) are recommended for toxicity screening.
  • Substitute with less toxic iodinating agents (e.g., N-iodosuccinimide) in reactions where feasible.

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies may arise from:

  • Analytical sensitivity : GC/MS detects trace residues, while spectrophotometry may miss low-concentration degradation products .
  • Environmental variables : pH, microbial activity, and UV exposure affect degradation rates.
  • Standardized protocols (e.g., OECD 301B for biodegradability testing) are essential for reproducibility .

Q. What strategies are effective for minimizing this compound’s interference in complex reaction matrices?

  • Solid-phase extraction (SPE) or liquid-liquid extraction isolates this compound from interfering compounds.
  • Derivatization (e.g., silylation for GC/MS analysis) improves detection specificity .
  • Computational modeling (e.g., DFT calculations) predicts reactivity pathways to optimize separation protocols.

Methodological Frameworks

Q. How should researchers design experiments to study this compound’s role in medicinal off-odor formation?

  • Combine HRGC-MS/O (olfactometry) with sensory panels to correlate chemical composition with odor thresholds .
  • Compare this compound’s odor profile with structurally similar compounds (e.g., 2-iodo-4-methylphenol) to identify key odorants.

Q. What methodologies validate the purity and structural identity of synthesized this compound derivatives?

  • Multi-technique characterization :
    • 1H/13C NMR for functional group analysis.
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
    • X-ray crystallography for unambiguous structural determination (e.g., Acta Crystallographica protocols) .

Q. How can interdisciplinary approaches enhance this compound research?

  • Environmental chemistry : Assess degradation pathways using LC-TOF/MS and ecotoxicity assays.
  • Organic synthesis : Explore photochemical iodination for greener synthesis routes.
  • Toxicology : Integrate metabolomics to map systemic effects of chronic exposure .

Data Interpretation and Reporting

Q. How should conflicting data on iodine-phenol reaction kinetics be addressed in publications?

  • Disclose raw datasets (e.g., reaction yields, spectroscopic data) in supplementary materials .
  • Use statistical tools (e.g., ANOVA) to evaluate significance of variable effects (e.g., temperature vs. catalyst loading).
  • Compare results with prior studies (e.g., NASA’s iodine-phenol ratios) to contextualize findings .

Q. What reporting standards are critical for replicating this compound experiments?

  • Detailed experimental sections : Include catalyst loading, solvent purity, and reaction timelines .
  • Hazard disclaimers : Note skin/eye irritation risks and disposal protocols .
  • CAS registry numbers (533-58-4) and InChIKeys (KQDJTBPASNJQFQ-UHFFFAOYSA-N) ensure unambiguous compound identification .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.